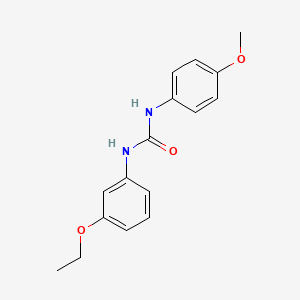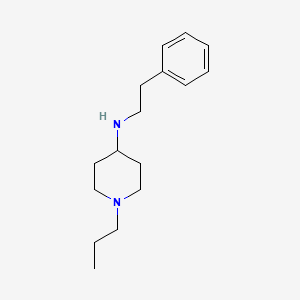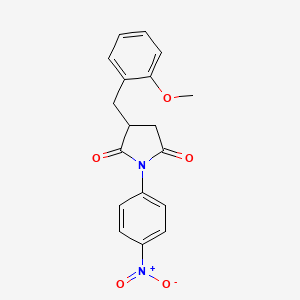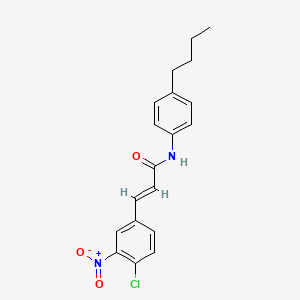![molecular formula C16H17ClN4O4 B4892234 2-Chloro-5-nitrobenzoic acid;1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine](/img/structure/B4892234.png)
2-Chloro-5-nitrobenzoic acid;1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitrobenzoic acid;1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine is a compound that combines two distinct chemical structures: 2-Chloro-5-nitrobenzoic acid and 1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Chloro-5-nitrobenzoic acid
Nitration Reaction: This involves the nitration of 2-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production: The industrial production of 2-Chloro-5-nitrobenzoic acid often involves continuous flow nitration processes to ensure consistent quality and yield.
-
1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Chloro-5-nitrobenzoic acid can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Ethanol, ether, benzene.
Major Products
Oxidation Products: Various oxidized derivatives of 2-Chloro-5-nitrobenzoic acid.
Reduction Products: Amino derivatives of 2-Chloro-5-nitrobenzoic acid.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-nitrobenzoic acid;1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzoic acid;1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can act as a ligand, forming complexes with metal ions such as Europium (Eu(III)), leading to luminescent properties.
Pathways Involved: The compound’s biological activity may involve inhibition of specific enzymes or receptors, leading to its antiproliferative and antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid group.
2-Fluoro-5-nitrobenzoic acid: Similar structure with a fluorine atom instead of chlorine.
2-Methoxy-4-nitrobenzoic acid: Contains a methoxy group instead of a chlorine atom.
Uniqueness
2-Chloro-5-nitrobenzoic acid: The presence of both chlorine and nitro groups makes it a versatile intermediate for various chemical reactions.
1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine:
Properties
IUPAC Name |
2-chloro-5-nitrobenzoic acid;1,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.C7H4ClNO4/c1-6-5-8(10)7-3-4-12(2)9(7)11-6;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h5H,3-4H2,1-2H3,(H2,10,11);1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACPRYLAOCTKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCN(C2=N1)C)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(2-phenylacetyl)amino]phenyl]benzamide](/img/structure/B4892164.png)

![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide](/img/structure/B4892199.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide](/img/structure/B4892205.png)
![(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-5-(8-quinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892218.png)


![1-(2,4-Dichlorophenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4892242.png)

![N-(5-chloro-2-pyridinyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4892259.png)
![(5Z)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4892262.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)
![5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)

